molecular formula C11H23ClN2O2 B11864965 tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride

tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B11864965
M. Wt: 250.76 g/mol
InChI Key: YAYBOBFCJFFIHC-UHFFFAOYSA-N
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Description

Tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride is a versatile 1,4-diazepane-based chemical building block protected by a Boc (tert-butoxycarbonyl) group, intended for research and development applications. The hydrochloride salt may offer improved stability and handling properties. The 1,4-diazepane scaffold is a key structural motif in medicinal chemistry. Research indicates that similar diazepane derivatives are valuable intermediates in the synthesis of potential therapeutic agents. For instance, 1,4-diazepane compounds have been explored as potent and selective partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR), a target for central nervous system disorders . Furthermore, the diazepane scaffold has been identified as a promising core structure in the hit-to-lead optimization of inhibitors for targets like the SARS-CoV-2 main protease (Mpro), highlighting its utility in antiviral drug discovery . As a Boc-protected amine, this compound is particularly useful in multi-step organic synthesis, especially in the pharmaceutical industry, where the protecting group can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization. Researchers can leverage this reagent to introduce the 6-methyl-1,4-diazepane moiety into more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl 6-methyl-1,4-diazepane-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H

InChI Key

YAYBOBFCJFFIHC-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN(C1)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Standard Boc Protection Protocol

Reagents :

  • 6-Methyl-1,4-diazepane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (dichloromethane, tetrahydrofuran)

Procedure :

  • Dissolve 6-methyl-1,4-diazepane (1 equiv) in anhydrous DCM under nitrogen.

  • Add Boc₂O (1.1 equiv) and DIPEA (2.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 85–92%.

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors replace batch processes to enhance efficiency. Key parameters:

  • Temperature : 25–30°C

  • Residence Time : 30–60 minutes

  • Purification : Crystallization from methanol/water (purity >99%).

Reductive Amination for Diazepane Ring Formation

Reductive amination constructs the diazepane core while introducing the methyl substituent.

Substrate Preparation

Starting Material : 4-Amino-1-methylpiperidine
Reagents :

  • Ketone precursor (e.g., levulinic acid derivative)

  • Sodium triacetoxyborohydride (STAB) or NaBH₄

  • Acetic acid (catalyst)

Procedure :

  • React 4-amino-1-methylpiperidine with a ketone (1.2 equiv) in DCM.

  • Add STAB (1.5 equiv) and acetic acid (0.1 equiv) at 0°C.

  • Stir for 6–12 hours, then neutralize with saturated NaHCO₃.

  • Isolate via extraction and silica gel chromatography.

Yield : 75–88%.

Stereochemical Control

Chiral resolution is achieved using (R)- or (S)-1-phenylethylamine, yielding enantiomerically pure intermediates (>99% ee).

Cyclization Strategies

Cyclization forms the seven-membered diazepane ring, often requiring acidic or oxidative conditions.

Oxidative Cyclization

Reagents :

  • Metachloroperbenzoic acid (mCPBA)

  • Dichloromethane

Procedure :

  • Treat tert-butyl ((allyl)amino methyl) precursor with mCPBA (2.2 equiv) in DCM.

  • Stir at −20°C for 4 hours, then warm to room temperature.

  • Quench with Na₂S₂O₃, extract, and purify via flash chromatography.

Yield : 68–74%.

Fukuyama-Mitsunobu Cyclization

Reagents :

  • DIAD (diisopropyl azodicarboxylate)

  • Triphenylphosphine

Procedure :

  • React N-nosyl diamino alcohol with DIAD and PPh₃ in THF.

  • Stir at 50°C for 48 hours.

  • Remove the nosyl group using thiophenol/K₂CO₃.

Yield : 80–86%.

Hydrochloride Salt Formation

The final step involves protonating the Boc-protected diazepane to form the hydrochloride salt.

Acidic Deprotection

Reagents :

  • HCl (4M in dioxane)

  • Ethyl acetate

Procedure :

  • Dissolve tert-butyl 6-methyl-1,4-diazepane-1-carboxylate in ethyl acetate.

  • Add HCl (4 equiv) dropwise at 0°C.

  • Stir for 2 hours, filter, and wash with cold ethyl acetate.

Yield : 95–98%.

Crystallization Optimization

Conditions :

  • Solvent : Ethanol/water (3:1)

  • Temperature : 4°C

  • Purity : ≥99.5% (HPLC).

Analytical Characterization

NMR Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.42 (s, 9H, Boc), 3.38–3.72 (m, 8H, diazepane), 1.91–2.09 (m, 2H, CH₂).

  • ¹³C NMR : δ 155.2 (C=O), 79.8 (C(CH₃)₃), 49.1–52.3 (diazepane carbons).

LC-MS :

  • m/z : [M+H]⁺ = 214.3 (Boc-protected), [M+H]⁺ = 240.1 (hydrochloride).

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL–1 L500–10,000 L
Purification MethodColumn ChromatographyCrystallization
Cycle Time24–48 hours6–12 hours
Annual Output10–100 g1–10 metric tons

Cost Drivers :

  • Solvent recovery (≥90% via distillation).

  • Catalyst recycling (Pd/C, 5–10 uses).

HazardMitigation Strategy
HCl vaporsScrubbers with NaOH solution
DCM exposureClosed-loop systems with <1 ppm emissions
STAB decompositionInert atmosphere (N₂/Ar)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Alkylated diazepane derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its diazepane ring structure allows for diverse chemical transformations, making it valuable in creating more complex molecules. For example, it can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to products such as amines and oxides .

Synthesis Methods
The synthesis of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions. A common method includes:

  • Intramolecular Cyclization : Starting from a diamino alcohol.
  • Fukuyama–Mitsunobu Reaction : Often used to form the diazepane ring.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the product.

Example reaction conditions include using N-ethyl-N,N-diisopropylamine in ethanol at elevated temperatures .

Yield (%)Reagents and Conditions
50%N-ethyl-N,N-diisopropylamine in ethanol at 100°C for 16 hours
45%N-ethyl-N,N-diisopropylamine in N-methyl-pyrrolidin-2-one at 90°C

Biological Research

Enzyme Mechanisms and Protein Interactions
In biological research, tert-butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride is utilized to study enzyme mechanisms and protein interactions. Its ability to act as an inhibitor or activator of specific enzymes allows researchers to investigate biochemical pathways and cellular processes .

Therapeutic Applications
The compound has potential therapeutic applications, particularly in drug development targeting neurological disorders. Its structural properties enhance lipophilicity, which may improve absorption and distribution within biological systems . For instance, studies have shown that modifications to similar diazepane compounds can influence their anti-trypanosomal activity .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in chemical manufacturing .

Case Studies and Research Findings

Several studies highlight the compound's significance:

  • Enzyme Interaction Studies : Research indicates that modifications to the diazepane structure can significantly affect enzyme inhibition potency and selectivity .
  • Drug Development : The compound has been explored as a building block for pharmaceuticals aimed at treating neurological conditions .
  • Chemical Reaction Optimization : Investigations into reaction conditions have shown that adjusting solvents and temperatures can enhance yield and purity of desired products .

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate

This compound differs by the presence of a ketone group at the 5-position of the diazepane ring instead of a methyl group. The ketone introduces polarity and reactivity, enabling participation in condensation or reduction reactions.

6-Methyl-1,4-diazepan-5-one Acetate

Here, the 5-position is oxidized to a ketone, and the Boc group is replaced by an acetate ester. The acetate ester is more labile under basic conditions, limiting its utility in multi-step syntheses requiring acidic deprotection. The ketone also restricts ring flexibility, which may affect binding to biological targets .

1-Methyl-1,4-diazepan-5-one Hydrochloride

This analog lacks the Boc group entirely, with a methyl group at the 1-position. The absence of the Boc protective group simplifies synthesis but reduces stability during storage and handling. The hydrochloride salt improves solubility but offers fewer opportunities for controlled functionalization .

Substituent Stereochemistry and Salt Forms

(R)-tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate

This stereoisomer features a methyl group at the 7-position instead of the 6-position. The Boc group remains intact, preserving its advantages in synthetic applications .

4-Methyl-1,4-diazepan-5-one Hydrochloride

The methyl group at the 4-position creates a distinct electronic environment compared to the 6-methyl derivative. This positional isomer may exhibit different solubility profiles and reactivity in alkylation or acylation reactions due to proximity to the nitrogen atoms .

Biological Activity

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the molecular formula C10H20ClN2O2C_{10}H_{20}ClN_2O_2 and a molecular weight of 236.74 g/mol. Its structure includes a tert-butyl group and a diazepane moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. The diazepane ring allows for hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. This interaction can lead to various therapeutic effects, including:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of diazepane compounds may exhibit anticonvulsant properties.
  • Antidepressant Activity : Some derivatives have shown promise in treating depression through modulation of neurotransmitter systems.
  • Anticoagulant Properties : Certain derivatives have been identified as inhibitors of factor Xa, suggesting applications in treating thromboembolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantPotential anticonvulsant properties
AntidepressantModulation of neurotransmitters
AnticoagulantInhibition of factor Xa
AntiparasiticActivity against Cryptosporidium

Case Study 1: Antiparasitic Activity

A study highlighted the compound's activity against Cryptosporidium species, demonstrating a modest potency (EC50 = 2.1 μM). This suggests its potential as a lead compound for antiparasitic drug development . The mechanism involves blocking late-stage growth and sexual development in the parasite.

Case Study 2: Anticoagulation

Research indicates that tert-butyl 6-methyl-1,4-diazepane-1-carboxylate derivatives could serve as effective anticoagulants by targeting factor Xa. This mechanism is crucial for developing therapies for thromboembolic disorders.

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
Tert-butyl 1,4-diazepane-1-carboxylateLacks methyl group at the 6-positionAnticoagulant activity
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylateHydroxy group enhances solubilityPotential antidepressant
Tert-butyl 6-methyl-1,4-diazepane-1-carboxylateMethyl group may enhance CNS penetrationAnticonvulsant properties

Q & A

What are the standard synthetic protocols for preparing tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride?

Answer:
The synthesis typically involves acylation of a diazepane precursor followed by salt formation. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives are reacted with acylating agents (e.g., butyryl chloride) in the presence of triethylamine (TEA) and dichloromethane (DCM) at 0°C. Subsequent treatment with HCl-dioxane yields the hydrochloride salt. Optimization of stoichiometry, solvent polarity, and reaction time is critical for yield improvement .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: Provides structural confirmation, particularly for the Boc-protected intermediate and methyl group positioning.
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemical ambiguities using programs like SHELX for refinement .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl from the Boc group) .

How can reaction conditions be optimized to improve the purity of the hydrochloride salt?

Answer:

  • Temperature Control: Maintain low temperatures (0°C) during acylation to minimize side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance reagent solubility and reaction homogeneity.
  • Stoichiometry: Use excess acylating agent (1.5–2.0 eq.) and TEA (1.5 eq.) to drive the reaction to completion.
  • Purification: Employ column chromatography for intermediates and recrystallization for the final salt .

How should researchers resolve discrepancies in NMR data for intermediates?

Answer:

  • Variable Temperature NMR: Detects dynamic processes (e.g., ring inversion) that may cause signal splitting.
  • 2D NMR (COSY, HSQC): Assigns proton-proton and proton-carbon correlations to clarify overlapping signals.
  • Crystallographic Validation: Single-crystal X-ray analysis resolves conformational ambiguities .

What are the common side reactions during acylation of 1,4-diazepane derivatives?

Answer:

  • Over-Acylation: Excess acylating agents may lead to diacylated byproducts.
  • Ring Opening: Prolonged reaction times or acidic conditions can hydrolyze the diazepane ring.
  • Epimerization: Chiral centers (e.g., at position 6) may racemize under basic conditions. Mitigate by using mild bases and shorter reaction times .

What is the role of the tert-butyloxycarbonyl (Boc) group in the synthesis?

Answer:
The Boc group acts as a temporary protecting amine, preventing unwanted nucleophilic reactions during acylation. It is removed under acidic conditions (e.g., HCl-dioxane) to yield the hydrochloride salt, ensuring controlled deprotection without degrading the diazepane core .

How does the methyl group at position 6 influence the compound’s reactivity?

Answer:

  • Steric Effects: The methyl group restricts conformational flexibility, favoring specific reaction pathways (e.g., axial vs. equatorial attack).
  • Electronic Effects: It slightly electron-donates via hyperconjugation, modulating the basicity of the diazepane nitrogen.
  • Solubility: Enhances hydrophobicity of intermediates but is counterbalanced by the hydrochloride salt’s aqueous solubility .

What computational methods support the structural analysis of this compound?

Answer:

  • Density Functional Theory (DFT): Predicts optimized geometries and electronic properties.
  • Molecular Docking: Evaluates potential biological interactions (e.g., receptor binding).
  • SMILES/InChI Descriptors: Facilitate database searches and cheminformatics analyses .

What are the typical purification techniques for intermediates and the final product?

Answer:

  • Flash Chromatography: Separates Boc-protected intermediates using gradients of ethyl acetate/hexane.
  • Recrystallization: Purifies the hydrochloride salt from ethanol/water mixtures.
  • Liquid-Liquid Extraction: Removes unreacted reagents after acylation .

How to analyze reaction mechanisms for ring-opening or cyclization involving this diazepane?

Answer:

  • Kinetic Studies: Monitor reaction progress via TLC or HPLC to identify rate-determining steps.
  • Isotopic Labeling: Use deuterated solvents or reagents to trace proton transfer pathways.
  • Computational Modeling: Simulate transition states to elucidate stereochemical outcomes .

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